molecular formula C17H26N2O4 B12952428 Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate

Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate

Cat. No.: B12952428
M. Wt: 322.4 g/mol
InChI Key: BXSIWFMGDBTYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate is a complex organic compound with a molecular structure that includes a tert-butoxycarbonyl group, a methylamino group, and a benzylamino group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-((methylamino)methyl)benzoate with methyl 2-bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The tert-butoxycarbonyl group provides stability, while the methylamino and benzylamino groups facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-[[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]methylamino]acetate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-14-9-7-6-8-13(14)10-18-11-15(20)22-5/h6-9,18H,10-12H2,1-5H3

InChI Key

BXSIWFMGDBTYFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1CNCC(=O)OC

Origin of Product

United States

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